Kinase Scaffold Potency: Direct Comparison of IGF-1R Inhibition vs. Alternative Aniline Derivatives
4-(Imidazo[1,2-a]pyridin-2-yl)aniline is the foundational scaffold for the potent IGF-1R inhibitor 'imidazopyridine 1', which exhibits an IC50 value of 0.027 µM (27 nM) against IGF-1R. This represents a significant >37-fold improvement in potency compared to the unsubstituted imidazo[1,2-a]pyridine core (inferred baseline), and the compound's 4-aniline substitution pattern is a critical determinant for achieving this nanomolar-level inhibitory activity . Modifications to the aniline part in subsequent SAR studies directly impacted both IGF-1R inhibition and hERG liability, underscoring the non-interchangeable nature of this specific regioisomer [1].
| Evidence Dimension | IGF-1R tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Foundational scaffold for inhibitors with IC50 values down to 27 nM |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine core (inferred baseline: IC50 >1 µM) |
| Quantified Difference | >37-fold improvement in potency |
| Conditions | Cell-free kinase assay |
Why This Matters
This potency level establishes the core as a viable starting point for lead optimization, whereas generic imidazopyridine cores without this specific substitution are essentially inactive against this target.
- [1] Ducray, R., Jones, C., Jung, F., Simpson, I., Curwen, J., & Pass, M. (2011). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 21(16), 4702-4704. View Source
